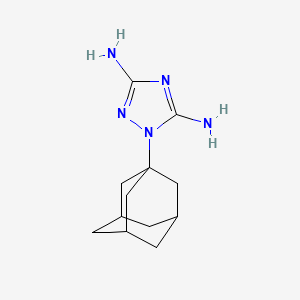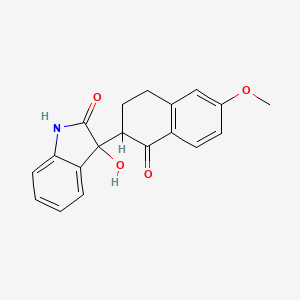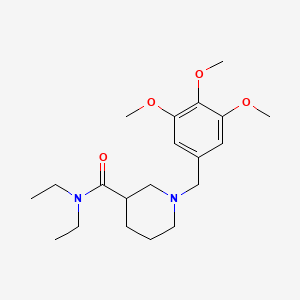
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine, also known as ADT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADT is a triazole-based compound that has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for drug development and other applications.
Scientific Research Applications
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research for 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is in the development of new drugs. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit potent antiviral, anticancer, and antimicrobial activity, making it a potential candidate for the treatment of a wide range of diseases.
Mechanism of Action
The exact mechanism of action of 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to inhibit the activity of several key enzymes involved in viral replication, such as the HIV-1 protease and the HCV NS3/4A protease.
Biochemical and Physiological Effects
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antiviral and anticancer activity, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has also been found to exhibit potent antioxidant, anti-inflammatory, and neuroprotective activity. These properties make 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine an attractive target for the development of new drugs for the treatment of a wide range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine in lab experiments is its potent activity against a wide range of targets. This makes it a useful tool for studying various cellular processes and for the development of new drugs. However, one limitation of using 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is its relatively complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are several potential future directions for research on 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine. One area of interest is in the development of new drugs for the treatment of viral infections, such as HIV and HCV. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit potent activity against these viruses, and further research could lead to the development of new and more effective treatments.
Another potential area of research is in the development of new drugs for the treatment of cancer. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit potent anticancer activity, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments.
Finally, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has also been found to exhibit potent neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research in this area could lead to the development of new and more effective treatments for these devastating diseases.
Conclusion
In conclusion, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for drug development and other applications. Further research in this area could lead to the development of new and more effective treatments for a wide range of diseases.
Synthesis Methods
The synthesis of 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine involves a multi-step process that typically starts with the reaction of adamantane with hydrazine hydrate to produce 1-aminoadamantane. The 1-aminoadamantane is then reacted with triethyl orthoformate and triethyl orthoacetate to produce the corresponding imines, which are then reacted with sodium azide to produce the final product, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine.
properties
IUPAC Name |
1-(1-adamantyl)-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-10-15-11(14)17(16-10)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKYJIDUNLVCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4984823.png)
![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)
![ethyl 1-[oxo(phenyl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4984842.png)
![3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4984850.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4984854.png)

![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)



![5-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4984912.png)
